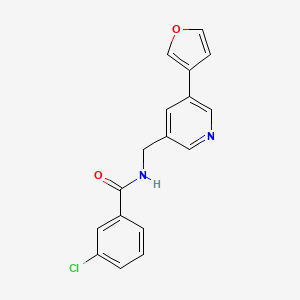

3-chloro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide

説明

3-Chloro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide is a benzamide derivative featuring a chloro-substituted aromatic ring linked via an amide bond to a pyridinylmethyl group modified with a furan-3-yl substituent. The compound’s core benzamide scaffold is associated with diverse pharmacological applications, including kinase inhibition and epigenetic modulation .

特性

IUPAC Name |

3-chloro-N-[[5-(furan-3-yl)pyridin-3-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O2/c18-16-3-1-2-13(7-16)17(21)20-9-12-6-15(10-19-8-12)14-4-5-22-11-14/h1-8,10-11H,9H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMRXKDJFOKZJIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)NCC2=CC(=CN=C2)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyridine Intermediate: The synthesis begins with the preparation of the 5-(furan-3-yl)pyridine intermediate.

Benzamide Formation: The next step involves the formation of the benzamide core.

Final Coupling: The final step is the coupling of the pyridine intermediate with the benzamide core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

化学反応の分析

Types of Reactions

3-chloro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Common nucleophiles include amines (R-NH2), thiols (R-SH), and alkoxides (R-O^-).

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted benzamides depending on the nucleophile used.

科学的研究の応用

3-chloro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide has several scientific research applications:

Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: The compound’s unique structure makes it suitable for the development of new materials with specific properties, such as conductivity or fluorescence.

作用機序

The mechanism of action of 3-chloro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or activating their function. The furan and pyridine rings can participate in π-π stacking interactions, while the benzamide core can form hydrogen bonds with amino acid residues in the target protein .

類似化合物との比較

Comparison with Structurally Similar Compounds

The following analysis compares 3-chloro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide with key analogs based on structural features, physicochemical properties, and biological relevance.

Structural Features

Key Observations :

- Chlorine Position : The position of the chloro substituent (3-Cl vs. 4-Cl) influences electronic properties and steric interactions. 3-Chloro derivatives may exhibit distinct binding affinities compared to 4-substituted analogs .

- Heterocyclic Diversity : The presence of furan (in the target compound) versus oxadiazole, thiazole, or morpholine (in analogs) alters solubility, metabolic stability, and target engagement .

Physicochemical Properties

Key Observations :

- Melting Points : Compounds with rigid heterocycles (e.g., oxadiazole in ) exhibit higher melting points due to crystalline packing.

- Solubility : The trifluoromethyl group in enhances lipophilicity, whereas morpholine in improves aqueous solubility. The furan in the target compound may reduce solubility compared to morpholine analogs.

生物活性

3-chloro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide is a complex organic compound that belongs to the class of benzamides, which are known for their diverse biological activities. This compound features a unique combination of aromatic and heterocyclic structures, making it a candidate for various pharmacological studies. This article reviews the biological activity of this compound based on available research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical structure of 3-chloro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide can be represented as follows:

| Property | Value |

|---|---|

| IUPAC Name | 3-chloro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide |

| Molecular Formula | C15H13ClN2O2 |

| Molecular Weight | 288.73 g/mol |

| CAS Number | Not available |

This compound is characterized by a chloro group, a furan ring, and a pyridine moiety, which contribute to its potential biological activity.

The mechanism of action for 3-chloro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide is not fully elucidated; however, similar compounds have shown interactions with various molecular targets such as enzymes and receptors. These interactions can modulate biological pathways, potentially leading to therapeutic effects in conditions such as cancer and neurodegenerative diseases.

Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, benzamide derivatives have been evaluated for their ability to inhibit cancer cell proliferation. In vitro studies suggest that 3-chloro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide may possess cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxicity of Related Compounds

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| 2-chloro-N-(pyridin-3-yl)benzamide | MCF7 | 15.0 |

| 1-(5-furanyl)-N-(pyridin-3-yl)benzamide | A549 | 20.5 |

| 3-chloro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide | TBD | TBD |

Note: TBD indicates that specific experimental data for this compound is currently unavailable but is anticipated based on structural activity relationships.

Neuroprotective Effects

Compounds containing furan and pyridine rings have been studied for their neuroprotective effects, particularly in models of neurodegeneration. Research indicates that these compounds may enhance neurotransmitter levels in the brain, which could be beneficial in treating conditions like Alzheimer's disease.

Case Study: Neuroprotective Activity

A study involving the administration of related compounds showed an increase in acetylcholine and serotonin levels in the hippocampus of animal models. This suggests potential cognitive-enhancing effects, which warrant further investigation into the specific role of 3-chloro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest that compounds with similar structures exhibit favorable absorption and distribution characteristics, with some able to cross the blood-brain barrier effectively.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。